molecular formula C15H12O4 B1612763 3-(3-Methoxycarbonylphenyl)benzoic acid CAS No. 893736-81-7

3-(3-Methoxycarbonylphenyl)benzoic acid

Cat. No.: B1612763
CAS No.: 893736-81-7
M. Wt: 256.25 g/mol
InChI Key: CJWQBLCGSMIQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions often depends on the specific structure and properties of the benzoic acid derivative .

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways .

Chemical Reactions Analysis

3-(3-Methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include mCPBA for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group plays a crucial role in its reactivity and interactions with enzymes and other biological molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

3-(3-Methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWQBLCGSMIQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602497
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-81-7
Record name 3'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 893736-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Iodobenzoic acid (1.0 g, 4.03 mmol, 1 equiv.), 3-(methoxycarbonyl)phenylboronic acid (0.73 g, 4.03 mmol, 1 equiv.), and Pd(OAc)2 (27 mg, 0.12 mmol, 0.03 equiv.) were mixed in DMF (10 mL) at RT with stirring, followed by the addition of 1.5M cesium carbonate (8.06 mL, 1.16 mmol, 3 equiv.). The mixture was heated at 40° C. for 4 hours. At the conclusion of this period, the reaction was worked up by adding water and adjusting the pH to 3 with 1N HCl. The aqueous mixture was extracted (3×) with EtOAc/THF. The organic layers were rinsed (3×) with water. The organic layer was dried over sodium sulfate and concentrated to give an off-white solid. The solid was stirred in hexanes (10 mL), filtered and dried under high vacuum to give 3′-(methoxycarbonyl)biphenyl-3-carboxylic acid (860 mg, 3.36 mmol, 83% yield) as a white solid. MS (ESI+)=257.23 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Name
cesium carbonate
Quantity
8.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxycarbonylphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxycarbonylphenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Methoxycarbonylphenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Methoxycarbonylphenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Methoxycarbonylphenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Methoxycarbonylphenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.